[5-(4-methoxyphenyl)-1H-pyrazol-3-yl](piperidin-1-yl)methanone
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Overview
Description
1-[3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERIDINE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a pyrazole ring, which is further connected to a piperidine moiety. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERIDINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it a preferred method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERIDINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce an alcohol derivative.
Scientific Research Applications
1-[3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERIDINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Quinolinyl-pyrazoles: These compounds share a similar pyrazole core structure and have been studied for their pharmacological activities.
Pyrrolidine derivatives: These compounds also contain a nitrogen heterocycle and are known for their diverse biological activities.
Uniqueness
1-[3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERIDINE is unique due to its specific substitution pattern and the presence of both methoxyphenyl and piperidine groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C16H19N3O2 |
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Molecular Weight |
285.34 g/mol |
IUPAC Name |
[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C16H19N3O2/c1-21-13-7-5-12(6-8-13)14-11-15(18-17-14)16(20)19-9-3-2-4-10-19/h5-8,11H,2-4,9-10H2,1H3,(H,17,18) |
InChI Key |
KTOMQMLGNUGFJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCCCC3 |
Origin of Product |
United States |
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